molecular formula C12H26O2 B1670126 2-(Decyloxy)ethanol CAS No. 26183-52-8

2-(Decyloxy)ethanol

Cat. No. B1670126
CAS RN: 26183-52-8
M. Wt: 202.33 g/mol
InChI Key: CBVDPTYIDMQDEO-UHFFFAOYSA-N
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Patent
US06083479

Procedure details

44.88 g (800 mmol) of fine powdered potassium hydroxide is added to 32.93 g (200 mmol) of the tetrahydropyranyl ether of 2-chloroethanol, 1 g (3.6 mmol) of tetrabutylammonium chloride and 20 g (126.36 mmol) of decan-1-ol in 300 ml of toluene, and it is refluxed for 24 hours. Solid is filtered out, and the filtrate is evaporated to the dry state. 500 ml of ethanol/50 ml of 10% aqueous hydrochloric acid are added to the residue (oil) that is thus obtained, and it is stirred for one hour at room temperature. It is evaporated to the dry state in a vacuum, and the residue is chromatographed on silica gel (mobile solvent: hexane/acetone=20:1).
Quantity
44.88 g
Type
reactant
Reaction Step One
Quantity
32.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].O1CCCCC1OC1CCCCO1.Cl[CH2:17][CH2:18][OH:19].[CH2:20]([OH:30])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:18]([OH:19])[CH2:17][O:30][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
44.88 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
32.93 g
Type
reactant
Smiles
O1C(CCCC1)OC1OCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCO
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it is stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Solid is filtered out
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to the dry state
ADDITION
Type
ADDITION
Details
500 ml of ethanol/50 ml of 10% aqueous hydrochloric acid are added to the residue (oil) that
CUSTOM
Type
CUSTOM
Details
is thus obtained
CUSTOM
Type
CUSTOM
Details
It is evaporated to the dry state in a vacuum
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (mobile solvent: hexane/acetone=20:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(COCCCCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.